molecular formula C12H19OP B14635251 4-[Ethyl(phenyl)phosphanyl]butan-1-OL CAS No. 54807-90-8

4-[Ethyl(phenyl)phosphanyl]butan-1-OL

Cat. No.: B14635251
CAS No.: 54807-90-8
M. Wt: 210.25 g/mol
InChI Key: NYNLLEJCTAGROE-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)phosphanyl]butan-1-OL is a phosphorus-containing alcohol derivative characterized by a butan-1-ol backbone substituted with an ethyl(phenyl)phosphanyl group. This structural motif combines the hydrophilicity of the alcohol group with the electron-rich phosphanyl moiety, which is known to influence coordination chemistry and catalytic activity. Potential applications include its use as a ligand in transition-metal catalysis or as a modifier in polymer synthesis due to its dual functional groups.

Properties

CAS No.

54807-90-8

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

IUPAC Name

4-[ethyl(phenyl)phosphanyl]butan-1-ol

InChI

InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

NYNLLEJCTAGROE-UHFFFAOYSA-N

Canonical SMILES

CCP(CCCCO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Cyclization: Phosphoric acid at high temperatures.

Major Products

    Oxidation: 2-phenyltetrahydrofuran.

    Cyclization: Tetralin.

Scientific Research Applications

4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds:

ATB1095 (4-(3,4-bis(benzyloxy)phenyl)butan-1-ol) :

  • Structure : Features a butan-1-ol chain linked to a bis-benzyloxy-substituted phenyl group.
  • Synthesis : Synthesized via LiAlH4 reduction of a methyl ester precursor, yielding a 61% isolated product .
  • Contrast : Unlike 4-[Ethyl(phenyl)phosphanyl]butan-1-OL, ATB1095 lacks phosphorus but includes ether groups, which enhance steric bulk and electron-donating properties.

Butan-1-ol :

  • Structure : A simple primary alcohol.
  • Reactivity : Reacts with phenyl isocyanate (PhNCO) to form urethanes, with reaction kinetics heavily influenced by amine catalysts like DMDEE and DMP .
  • Contrast : The absence of a phosphanyl group in butan-1-ol simplifies its reactivity profile but limits its utility in coordination chemistry.

Reactivity and Catalytic Role

Reaction with Isocyanates:

  • Butan-1-ol reacts with PhNCO in acetonitrile, with amine catalysts reducing the energy barrier by >120 kJ/mol .
  • This contrasts with amine catalysts, which operate via proton-shuttle pathways.

Coordination Chemistry:

  • Phosphanyl groups are strong electron donors, making this compound a candidate for metal-ligand complexes. This differs from ATB1095, where benzyloxy groups lack such coordination capability.

Physical and Thermodynamic Properties

Data Table: Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, estimated) Solubility Profile
This compound C12H19OP 210.25 Alcohol, Phosphanyl 250–300 Moderate in polar solvents
ATB1095 C25H26O4 390.47 Alcohol, Benzyloxy >300 Low in water, high in THF
Butan-1-ol C4H10O 74.12 Alcohol 117.7 Miscible in water
Butyraldehyde C4H8O 72.11 Aldehyde 75.7 Partially miscible in water

Key Observations:

  • The phosphanyl group in this compound increases molecular weight and polarity compared to butan-1-ol, likely reducing volatility.
  • ATB1095’s benzyloxy groups impart higher hydrophobicity, whereas the phosphanyl group may enhance solubility in coordinating solvents (e.g., DMF).

Computational and Mechanistic Insights

  • Studies on butan-1-ol/PhNCO reactions using DFT methods (BHandHLYP/6-31G(d)) validated the role of catalysts in lowering energy barriers . Similar computational approaches could predict the phosphanyl group’s impact on reaction pathways.
  • Prediction : The phosphanyl group’s electron-withdrawing nature might stabilize transition states in nucleophilic reactions, contrasting with the electron-donating effects of benzyloxy groups in ATB1093.

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